molecular formula C16H16N6O3S2 B11350281 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11350281
M. Wt: 404.5 g/mol
InChI Key: WKHDOFODNXHNTA-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring, a thiadiazole ring, and a sulfamoyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a precursor compound, such as 4,6-dimethylpyrimidine-2-amine, reacts with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then coupled with a thiadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiadiazole ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16N6O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H16N6O3S2/c1-9-8-10(2)18-16(17-9)21-27(24,25)13-6-4-12(5-7-13)19-15(23)14-11(3)20-22-26-14/h4-8H,1-3H3,(H,19,23)(H,17,18,21)

InChI Key

WKHDOFODNXHNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=NS3)C)C

Origin of Product

United States

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